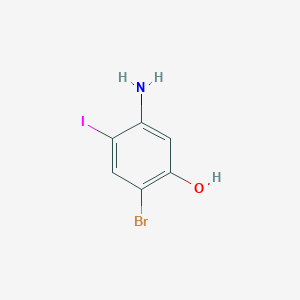![molecular formula C10H9FN2O2S B12843279 Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate is a synthetic organic compound belonging to the benzo[b]thiophene family This compound is characterized by the presence of amino groups at positions 3 and 6, a fluorine atom at position 5, and a methyl ester group at position 2 on the benzo[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. The reaction yields 3-aminobenzo[b]thiophenes in high yields (58-96%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-assisted synthesis method suggests that it could be adapted for industrial production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of kinase inhibitors and other bioactive molecules.
Industry: The compound can be used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino and fluorine groups may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of an amino group.
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate: Lacks the amino groups present in the target compound.
Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-fluoro-, methyl ester: Similar structure with an amino group at position 3 and a fluorine atom at position 6.
Uniqueness
Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate is unique due to the presence of both amino groups and a fluorine atom on the benzo[b]thiophene ring. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9FN2O2S |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
methyl 3,6-diamino-5-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H9FN2O2S/c1-15-10(14)9-8(13)4-2-5(11)6(12)3-7(4)16-9/h2-3H,12-13H2,1H3 |
InChI Key |
CPJGRUBINUFXRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC(=C(C=C2S1)N)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


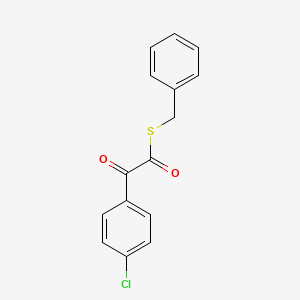

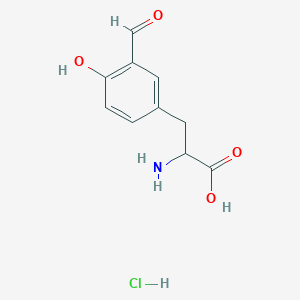
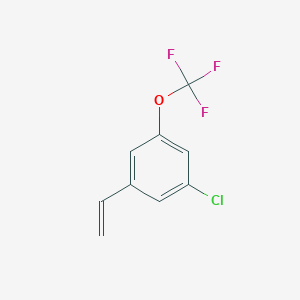
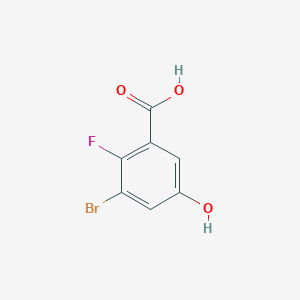
![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)



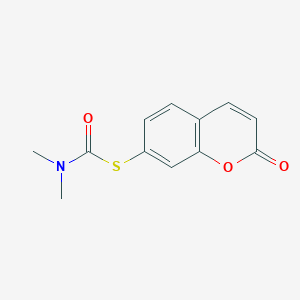
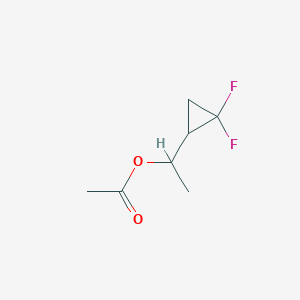
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
